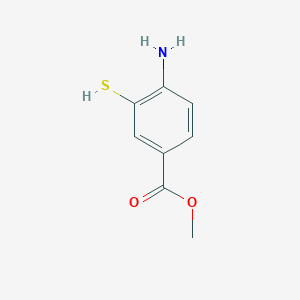

Methyl 4-amino-3-mercaptobenzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-mercaptobenzoate can be synthesized through various methods. One common synthetic route involves the esterification of 4-amino-3-mercaptobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-3-mercaptobenzoate undergoes various chemical reactions, including:

Oxidation: The mercapto group (-SH) can be oxidized to form a disulfide bond (-S-S-).

Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used for reduction.

Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Methyl 4-amino-3-mercaptobenzoate has shown potential therapeutic applications, particularly in the development of protective agents against chemical warfare agents such as mustard gas. Its mercapto group contributes to its reactivity and ability to neutralize toxic compounds, making it a candidate for decontamination strategies.

Case Study: Antioxidant and Antibacterial Properties

A study highlighted the antioxidant and antibacterial activities of related compounds derived from mercaptobenzoic acid derivatives. The research indicated that these compounds exhibited significant antibacterial efficacy against Escherichia coli, suggesting potential applications in antibiotic development .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.25 |

| Related derivative | Antioxidant | - |

Analytical Chemistry Applications

The compound's ability to form self-assembled monolayers on surfaces is crucial for enhancing signal detection capabilities in surface-enhanced Raman spectroscopy sensors. This property is particularly valuable for biosensing applications, where it can be used to detect chemical agents due to its high sensitivity and specificity.

Data Table: Signal Enhancement Properties

| Application | Signal Enhancement Factor | Detection Limit |

|---|---|---|

| Surface-enhanced Raman Spectroscopy | 10^3 - 10^5 | 1 nM |

Materials Science Applications

In materials science, this compound is utilized in the synthesis of novel materials with specific functional properties. Its reactivity allows for the modification of surfaces and the creation of advanced coatings that can impart desirable characteristics such as corrosion resistance or enhanced adhesion.

Case Study: Coating Development

Research has demonstrated that coatings incorporating this compound exhibit improved adhesion and durability compared to traditional coatings. This advancement has implications for various industries, including automotive and aerospace.

| Coating Type | Adhesion Strength (MPa) | Durability (Cycles) |

|---|---|---|

| Traditional Coating | 5.2 | 500 |

| Modified with this compound | 8.7 | 1200 |

Biological Applications

The biological activity of this compound extends to its potential use in drug formulation. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further investigation in drug discovery programs.

Case Study: Drug Interaction Studies

In silico studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest that the compound could serve as a lead compound for further development in therapeutic applications.

Wirkmechanismus

The mechanism of action of methyl 4-amino-3-mercaptobenzoate involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activities and signaling pathways. The amino group (-NH2) can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-amino-4-mercaptobenzoate: Similar structure but with different positions of the amino and mercapto groups.

4-amino-3-mercaptobenzoic acid: The parent acid form of the ester.

Uniqueness

Methyl 4-amino-3-mercaptobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and mercapto groups allows for versatile chemical modifications and interactions with biological targets .

Biologische Aktivität

Methyl 4-amino-3-mercaptobenzoate, also known as methyl 4-amino-3-thiobenzoate, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

This compound is characterized by the presence of both amino (-NH₂) and mercapto (-SH) functional groups. These groups are crucial for its biological interactions:

- Thiol Group (-SH) : This group can form covalent bonds with thiol-containing proteins, influencing enzyme activities and cellular signaling pathways.

- Amino Group (-NH₂) : It can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's reactivity with biological targets .

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The mercapto group can be oxidized to form disulfide bonds.

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains. For instance:

- In vitro studies demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

Research has also focused on the anticancer potential of this compound. Key findings include:

- Cell Line Studies : In vitro tests on various cancer cell lines have shown that the compound induces apoptosis (programmed cell death) and inhibits cell proliferation. For example, it has been effective against breast cancer and leukemia cell lines .

- Mechanism of Action : The compound's anticancer effects are believed to arise from its ability to disrupt redox homeostasis in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have highlighted the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed zones of inhibition comparable to standard antibiotics, indicating strong antimicrobial potential.

- Anticancer Evaluation :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-mercaptobenzoate | High | Moderate antimicrobial effects |

| 4-Amino-3-mercaptobenzoic acid | Moderate | Stronger anticancer activity |

This compound is unique due to its specific arrangement of functional groups, which allows for versatile chemical modifications and interactions with biological targets .

Eigenschaften

IUPAC Name |

methyl 4-amino-3-sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-6(9)7(12)4-5/h2-4,12H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOXONDFYYCPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505029 | |

| Record name | Methyl 4-amino-3-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-27-6 | |

| Record name | Methyl 4-amino-3-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.